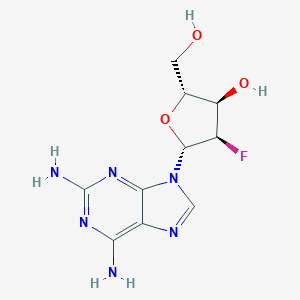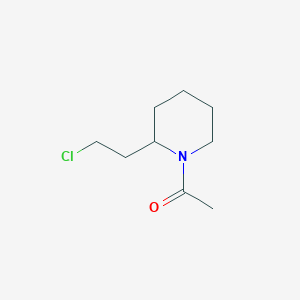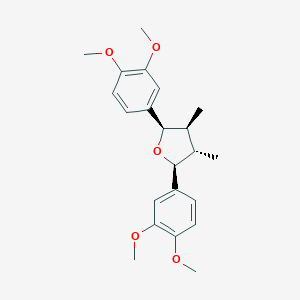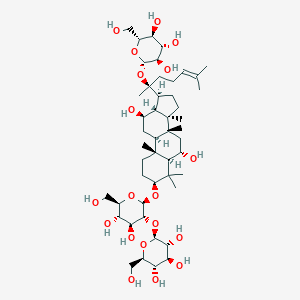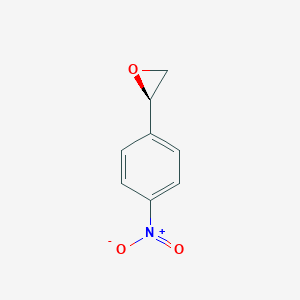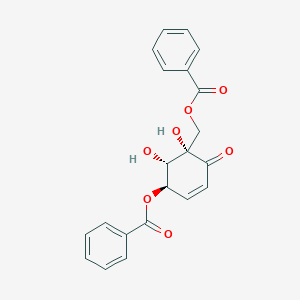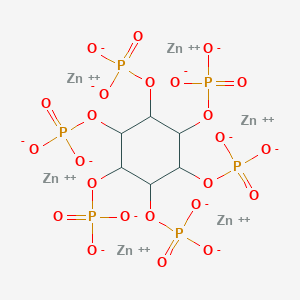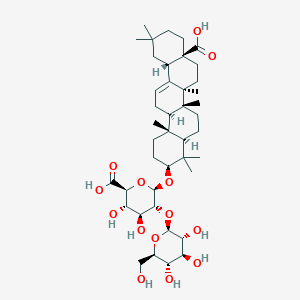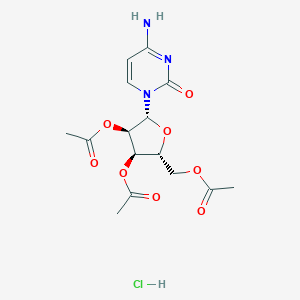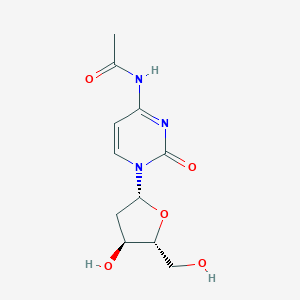
N4-アセチル-2'-デオキシシチジン
概要
説明
N4-Acetyl-2’-deoxycytidine: is a modified nucleoside, specifically a derivative of 2’-deoxycytidine, where an acetyl group is attached to the nitrogen at the fourth position of the cytosine base.
科学的研究の応用
N4-Acetyl-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleic acids.
Biology: Employed in the study of DNA and RNA modifications and their effects on gene expression and cellular functions.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biosensors, DNAzymes, and aptamers for various biotechnological applications
作用機序
Target of Action
N4-Acetyl-2’-deoxycytidine (N4A2dC) is a purine nucleoside analog . Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies . The primary targets of N4A2dC are the DNA and RNA structures, ensuring proper cellular functioning .
Mode of Action
The anticancer mechanisms of N4A2dC rely on the inhibition of DNA synthesis and the induction of apoptosis . It serves as a DNA repair marker and contributes to the study of gene expression and regulation . N4A2dC is believed to act as a methylation donor during DNA repair, contributing to the intricate processes involved .
Biochemical Pathways
N4A2dC plays a pivotal role in DNA and RNA structures, ensuring proper cellular functioning . It serves as a DNA repair marker and contributes to the study of gene expression and regulation . N4A2dC is believed to act as a methylation donor during DNA repair, contributing to the intricate processes involved .
Pharmacokinetics
It is known that n4a2dc is a white to off-white crystalline powder that is soluble in water and some organic solvents . This suggests that it may have good bioavailability.
Result of Action
The result of N4A2dC’s action is the inhibition of DNA synthesis and the induction of apoptosis . This leads to the elimination of neoplastic or infected cells . Furthermore, N4A2dC is thought to partake in the regulation of gene expression by serving as a methylation donor for histone proteins .
Action Environment
The action environment of N4A2dC can influence its action, efficacy, and stability. Additionally, N4A2dC should be stored at 0°C and protected from light . These factors can influence the compound’s action and stability.
生化学分析
Biochemical Properties
N4-Acetyl-2’-deoxycytidine interacts with a variety of family A and B DNA polymerases . These enzymes efficiently use N4-Acetyl-2’-deoxycytidine as substrates . The nature of these interactions involves the formation of complementary base pairs between N4-Acetyl-2’-deoxycytidine and guanine .
Cellular Effects
The effects of N4-Acetyl-2’-deoxycytidine on cells are primarily observed in its influence on DNA synthesis. It is incorporated into DNA during replication, affecting the function of DNA polymerases and potentially influencing gene expression .
Molecular Mechanism
N4-Acetyl-2’-deoxycytidine exerts its effects at the molecular level through its interactions with DNA polymerases. It forms base pairs with guanine, and in some cases, adenine . This can lead to changes in gene expression as it alters the sequence of the synthesized DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, N4-Acetyl-2’-deoxycytidine has been shown to be a beneficial substrate for the enzymatic synthesis of modified DNA . Over time, it can be incorporated into DNA in large quantities, potentially influencing long-term cellular function .
Metabolic Pathways
N4-Acetyl-2’-deoxycytidine is involved in the metabolic pathway of DNA synthesis. It interacts with DNA polymerases, which incorporate it into the growing DNA strand during replication .
Subcellular Localization
As a nucleoside, N4-Acetyl-2’-deoxycytidine is likely to be found in the nucleus where DNA replication occurs. Its incorporation into DNA could potentially influence its subcellular localization .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of N4-Acetyl-2’-deoxycytidine typically involves the acetylation of 2’-deoxycytidine. This can be achieved by reacting 2’-deoxycytidine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high purity and yield of the product .
Industrial Production Methods: In an industrial setting, the production of N4-Acetyl-2’-deoxycytidine follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The product is then purified using techniques like ion exchange chromatography and precipitation from solvent mixtures .
化学反応の分析
Types of Reactions: N4-Acetyl-2’-deoxycytidine undergoes various chemical reactions, including:
Substitution Reactions: The acetyl group can be replaced by other functional groups under specific conditions.
Hydrolysis: The acetyl group can be hydrolyzed to yield 2’-deoxycytidine.
Enzymatic Incorporation: It can be incorporated into DNA by DNA polymerases during the synthesis of modified DNA.
Common Reagents and Conditions:
Acetyl Chloride: Used for the acetylation of 2’-deoxycytidine.
Bases (e.g., Pyridine): Used to neutralize the reaction mixture.
DNA Polymerases: Used for the enzymatic incorporation of N4-Acetyl-2’-deoxycytidine into DNA.
Major Products:
2’-Deoxycytidine: Formed by the hydrolysis of N4-Acetyl-2’-deoxycytidine.
Modified DNA: Formed by the incorporation of N4-Acetyl-2’-deoxycytidine into DNA strands.
類似化合物との比較
2’-Deoxycytidine: The parent compound without the acetyl modification.
N4-Benzoyl-2’-deoxycytidine: Another modified nucleoside with a benzoyl group instead of an acetyl group.
N4-Methyl-2’-deoxycytidine: A similar compound with a methyl group at the fourth position of the cytosine base.
Uniqueness: N4-Acetyl-2’-deoxycytidine is unique due to its specific acetyl modification, which provides distinct chemical and biological properties. This modification allows for specific interactions with DNA polymerases and other enzymes, making it a valuable tool in the study of nucleic acid chemistry and its applications in various fields .
特性
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-6(16)12-9-2-3-14(11(18)13-9)10-4-7(17)8(5-15)19-10/h2-3,7-8,10,15,17H,4-5H2,1H3,(H,12,13,16,18)/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYFZABPLDFELM-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00463095 | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-05-0 | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00463095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N4-Acetyl-2'-deoxycytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the role of N4-Acetyl-2′-deoxycytidine in the study of DNA damage and repair?
A1: N4-Acetyl-2′-deoxycytidine plays a crucial role in understanding the formation and repair of cyclobutane pyrimidine dimers (CPDs), a major type of DNA lesion caused by UV radiation. [] In a study by researchers, a modified nucleoside, thymidylyl-(3′→5′)-N4-acetyl-2′-deoxycytidine, was synthesized and used to investigate the photochemical formation of CPDs. [] This modified nucleoside mimics a specific type of DNA damage and allows researchers to study the stereoselectivity and kinetics of CPD formation. Furthermore, the synthesized oligonucleotides containing the CPD lesion can be used to investigate the activity of DNA repair enzymes, such as human DNA polymerase η, providing valuable insights into the mechanisms of DNA damage repair. []
Q2: Has N4-Acetyl-2′-deoxycytidine been utilized in any other applications besides DNA damage research?
A2: Interestingly, N4-Acetyl-2′-deoxycytidine has also found an application in the field of nanotechnology. Researchers successfully utilized the enzymatic activity of amidohydrolase YqfB to hydrolyze N4-acetyl-2′-deoxycytidine. [] This enzyme was incorporated into functionalized nanotubes built from the bacteriophage vB_KleM-RaK2 tail sheath protein. [] This demonstrates the potential of using N4-acetyl-2′-deoxycytidine as a model substrate to assess the activity of enzymes immobilized within nanostructures, highlighting its versatility in various research areas.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


